TrkA-IN-8

Description

Structure

3D Structure

Propriétés

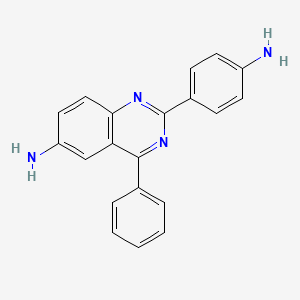

Formule moléculaire |

C20H16N4 |

|---|---|

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

2-(4-aminophenyl)-4-phenylquinazolin-6-amine |

InChI |

InChI=1S/C20H16N4/c21-15-8-6-14(7-9-15)20-23-18-11-10-16(22)12-17(18)19(24-20)13-4-2-1-3-5-13/h1-12H,21-22H2 |

Clé InChI |

FDVDXJBQIDLTID-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)N)C4=CC=C(C=C4)N |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of TrkA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Tropomyosin receptor kinase A (TrkA) inhibitors. TrkA, a high-affinity receptor for Nerve Growth Factor (NGF), is a critical mediator of neuronal survival, differentiation, and pain signaling.[1][2][3] Dysregulation of the NGF-TrkA signaling pathway has been implicated in various pathological conditions, including chronic pain, neurodegenerative diseases, and cancer, making TrkA a compelling target for therapeutic intervention.[4][5] This document details the molecular interactions, cellular consequences, and broader physiological effects of TrkA inhibition, supported by experimental methodologies and data presentation.

The TrkA Signaling Cascade: A Primer

Upon binding its ligand, NGF, the TrkA receptor undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][6][7] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[1][2][8] These pathways collectively regulate crucial cellular processes such as gene expression, cell survival, proliferation, and differentiation.[4][9]

Signaling Pathway Diagram

Caption: Figure 1: Simplified TrkA Signaling Pathway.

Mechanism of Action of TrkA Inhibitors

TrkA inhibitors are typically small molecules designed to interfere with the kinase activity of the TrkA receptor. The primary mechanism of action involves the competitive binding to the ATP-binding pocket of the TrkA kinase domain.[9] By occupying this site, these inhibitors prevent the phosphorylation of ATP, thereby blocking the initiation of the downstream signaling cascade.

There are several classes of TrkA inhibitors, categorized by their binding mode:

-

Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.[9]

-

Type II inhibitors bind to the inactive conformation of the kinase, often extending into an adjacent allosteric pocket.[9]

-

Type III inhibitors (Allosteric inhibitors) bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.[9]

The inhibition of TrkA signaling leads to a reduction in the phosphorylation of downstream effectors such as ERK and Akt, ultimately resulting in the modulation of cellular responses like neurite outgrowth, cell survival, and the sensation of pain.

Quantitative Analysis of TrkA Inhibition

The potency and selectivity of TrkA inhibitors are determined through various biochemical and cellular assays. The data is typically presented in terms of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

Table 1: In Vitro Kinase Inhibition Profile of Representative TrkA Inhibitors

| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |

| Larotrectinib | 5 | 1 | 1 | >1000 | >1000 |

| Entrectinib | 1 | 5 | 3 | 12 (ROS1) | 7 (ALK) |

| Selitrectinib | 1 | 1 | 1 | >1000 | >1000 |

Note: Data presented here are representative values from public domain sources for illustrative purposes.[10][11]

Table 2: Cellular Activity of Representative TrkA Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) |

| Larotrectinib | KM12 (colorectal cancer) | Cell Proliferation | Viability | 12 |

| Entrectinib | CUTO-3 (lung cancer) | Apoptosis | Caspase 3/7 Activity | 20 |

| Selitrectinib | Ba/F3-MPRIP-TRKAG667C | Proliferation | Viability | <10 |

Note: Data presented here are representative values from public domain sources for illustrative purposes.[4][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TrkA inhibitor activity. Below are protocols for key experiments.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing TrkA kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), the test inhibitor (at various concentrations), recombinant TrkA enzyme, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).

-

Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Incubate for 30 minutes at room temperature.

-

Detection: Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: Biochemical Kinase Assay

Caption: Figure 2: Workflow for a Biochemical TrkA Kinase Assay.

Cellular Phospho-TrkA Assay (Western Blot)

This method assesses the ability of an inhibitor to block NGF-induced TrkA autophosphorylation in a cellular context.

Protocol:

-

Cell Culture: Plate TrkA-expressing cells (e.g., PC12, TF1) and grow to 80-90% confluency.

-

Serum Starvation: To reduce basal signaling, serum-starve the cells for a specified time (e.g., 4-6 hours).

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the TrkA inhibitor for a defined period (e.g., 1-2 hours).

-

NGF Stimulation: Stimulate the cells with a known concentration of NGF (e.g., 50 ng/mL) for a short duration (e.g., 5-10 minutes) to induce TrkA phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-TrkA and total TrkA.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Densitometry: Quantify the band intensities and normalize the phospho-TrkA signal to the total TrkA signal.

Logical Relationship: Cellular Phospho-TrkA Inhibition

Caption: Figure 3: Logical Flow of a Cellular Phospho-TrkA Inhibition Assay.

Conclusion

TrkA inhibitors represent a promising class of therapeutic agents for a range of diseases. A thorough understanding of their mechanism of action, underpinned by robust quantitative data from well-defined experimental protocols, is essential for their successful development and clinical application. This guide provides a foundational framework for researchers and drug developers working in this exciting field. The continued exploration of novel TrkA inhibitors with improved selectivity and potency holds the potential to deliver significant clinical benefits to patients.

References

- 1. Trk receptor - Wikipedia [en.wikipedia.org]

- 2. What are TrkA activators and how do they work? [synapse.patsnap.com]

- 3. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond Osteoarthritis: Emerging Applications of Anti-NGF Monoclonal Antibodies in Pain Management in Dogs and Cats [mdpi.com]

- 6. Endocytosis of Activated TrkA: Evidence that Nerve Growth Factor Induces Formation of Signaling Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. targetedonc.com [targetedonc.com]

An In-depth Technical Guide to the TrkA Inhibitor: TrkA-IN-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase activated by nerve growth factor (NGF), is a critical mediator of neuronal survival, differentiation, and pain signaling. Dysregulation of the NGF/TrkA pathway has been implicated in various neurological disorders and cancers, making TrkA a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of TrkA-IN-8, a selective, non-active site inhibitor of TrkA. This document details its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its characterization. Furthermore, it elucidates the TrkA signaling pathway and the mechanism of action of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties of this compound

This compound, also referred to as Compound 2 in some literature, is a potent and selective inhibitor of TrkA. Its chemical identity and key properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(3-(6-aminoimidazo[1,2-a]pyridin-2-yl)phenyl)-N-methyl-4-aminobenzamide |

| SMILES | CN(C1=CC=C(N)C=C1)C(=O)C1=CC(=CC=C1)C1=CN2C(=N1)C=C(N)C=C2 |

| Molecular Formula | C22H20N6O |

| Molecular Weight | 384.44 g/mol |

| Topological Polar Surface Area | 93.9 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Pharmacological Properties

This compound is a selective inhibitor of TrkA with a unique allosteric mechanism of action, binding outside the kinase active site. This selectivity profile makes it a valuable tool for studying the specific roles of TrkA in various biological processes.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| TrkA | Cell-based PathHunter | 13 | [1] |

| TrkB | Cell-based PathHunter | > 27,000 | [1] |

| TrkC | Cell-based PathHunter | > 27,000 | [1] |

Mechanism of Action and Signaling Pathways

This compound functions as a non-active site inhibitor, demonstrating high selectivity for TrkA over the closely related TrkB and TrkC kinases. This allosteric inhibition is achieved by binding to a site composed of the kinase domain and the juxtamembrane region, which is less conserved among the Trk family members.

Upon binding of its ligand, Nerve Growth Factor (NGF), TrkA receptors dimerize and autophosphorylate on specific tyrosine residues. This activation initiates several downstream signaling cascades that are crucial for neuronal function.

Experimental Protocols

The characterization of this compound involves various biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Cell-Based TrkA Inhibition Assay (PathHunter® Assay)

The PathHunter® assay is a cell-based functional assay that measures the inhibition of TrkA signaling.

Protocol:

-

Cell Plating: U2OS cells engineered to co-express a ProLink™ (PK)-tagged TrkA and an Enzyme Acceptor (EA)-tagged SH2 domain protein are seeded in a 384-well white, solid-bottom assay plate at a density of 10,000 cells/well in 20 µL of assay medium. The plate is then incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: A serial dilution of this compound is prepared in assay buffer. 5 µL of the compound dilutions are added to the respective wells.

-

NGF Stimulation: 5 µL of a solution containing an EC80 concentration of human NGF is added to all wells except for the negative control wells.

-

Incubation: The plate is incubated for 90 minutes at 37°C.

-

Detection: 15 µL of the PathHunter® Detection Reagent Cocktail is added to each well. The plate is then incubated for 60 minutes at room temperature.

-

Data Acquisition: The chemiluminescent signal is read using a standard plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to quantify the binding of inhibitors to the TrkA kinase domain.

Protocol:

-

Reagent Preparation: All reagents are prepared in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 3X solution of GST-tagged TrkA kinase.

-

Prepare a 3X solution of Europium-labeled anti-GST antibody.

-

Prepare a 3X solution of an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.

-

-

Compound Addition: 5 µL of serially diluted this compound in 1X Kinase Buffer A containing 3% DMSO is added to the wells of a 384-well plate.

-

Kinase/Antibody Addition: 5 µL of the 3X TrkA/Eu-anti-GST antibody mixture is added to each well.

-

Tracer Addition: 5 µL of the 3X tracer solution is added to each well to initiate the binding reaction.

-

Incubation: The plate is incubated at room temperature for 60 minutes, protected from light.

-

Data Acquisition: The TR-FRET signal is measured on a plate reader capable of measuring fluorescence at 615 nm and 665 nm with an excitation at 340 nm.

-

Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a significant tool for the selective investigation of TrkA kinase function. Its unique allosteric mechanism of inhibition provides a high degree of selectivity over other Trk family members, which is often a challenge with ATP-competitive inhibitors. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of targeting the NGF/TrkA signaling pathway in various disease contexts. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to advance the development of novel TrkA-targeted therapies.

References

An In-depth Technical Guide to the Discovery and Development of TrkA-IN-8

Notice: Following a comprehensive search of publicly available scientific literature, patents, and chemical databases, no specific information was found for a compound designated "TrkA-IN-8". It is possible that this is an internal research code, a very recently developed compound not yet in the public domain, or an alternative designation not widely used.

This guide, therefore, provides a representative framework for a technical whitepaper on a hypothetical selective TrkA inhibitor, drawing on established principles and data from the broader field of TrkA inhibitor discovery. The information presented below is based on the general characteristics and development pathways of well-documented TrkA inhibitors and should be considered illustrative.

Introduction to TrkA and Its Role in Disease

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF).[1] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades crucial for the survival, development, and function of neurons.[1][2] Key signaling pathways activated by TrkA include the RAS/MAPK, PI3K/Akt, and PLCγ pathways, which collectively regulate cell proliferation, differentiation, and survival.[3][4]

Dysregulation of the NGF-TrkA signaling axis has been implicated in various pathological conditions. In oncology, chromosomal rearrangements involving the NTRK1 gene (which encodes TrkA) can lead to the formation of fusion proteins with constitutively active kinase domains.[3][5] These oncogenic fusions are found in a diverse range of adult and pediatric cancers, making TrkA an attractive target for cancer therapy.[3][5][6] Additionally, the NGF-TrkA pathway plays a significant role in pain signaling, particularly in chronic pain states like osteoarthritis, where elevated levels of NGF are observed.[1][7] Consequently, inhibiting TrkA activity presents a promising therapeutic strategy for both cancer and chronic pain.

The Discovery of a Novel TrkA Inhibitor

The discovery of a novel, potent, and selective TrkA inhibitor typically begins with a high-throughput screening (HTS) campaign to identify initial hit compounds. These hits are then subjected to a rigorous process of medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties.

Lead Identification and Optimization

A hypothetical discovery workflow for a selective TrkA inhibitor is outlined below. This process would involve iterative cycles of design, synthesis, and testing to refine the structure-activity relationship (SAR).

Caption: A typical workflow for the discovery of a novel kinase inhibitor.

Biochemical and Cellular Characterization

Once a lead compound series is established, extensive in vitro characterization is performed to determine the potency, selectivity, and mechanism of action.

Kinase Inhibition Profile

The inhibitory activity of a compound against TrkA and other kinases is typically determined using biochemical assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]

Table 1: Illustrative Kinase Inhibition Profile of a Selective TrkA Inhibitor

| Kinase Target | IC50 (nM) |

| TrkA | 2 |

| TrkB | >1000 |

| TrkC | >1000 |

| ALK | 850 |

| ROS1 | 1200 |

| VEGFR2 | >2000 |

Data is hypothetical and for illustrative purposes.

Cellular Activity

The on-target activity of the inhibitor within a cellular context is a critical validation step. This is often assessed by measuring the inhibition of TrkA autophosphorylation in cell lines that either overexpress TrkA or harbor an NTRK1 gene fusion, such as the KM12 colorectal cancer cell line.[9]

Table 2: Illustrative Cellular Activity of a Selective TrkA Inhibitor

| Cell Line | Target | Assay Type | IC50 (nM) |

| KM12 | TPM3-NTRK1 Fusion | TrkA Autophosphorylation | 1.5 |

| AD293 | Wild-Type TrkA | TrkA Autophosphorylation | 0.8 |

| Ba/F3 | MPRIP-NTRK1 Fusion | Cell Proliferation | 34 |

Data is hypothetical and based on representative TrkA inhibitors.[9]

Mechanism of Action and Signaling Pathway Modulation

A selective TrkA inhibitor would be expected to block the downstream signaling pathways activated by TrkA. This can be visualized by examining the phosphorylation status of key downstream effectors like Akt and MAPK.

References

- 1. What are TrkA antagonists and how do they work? [synapse.patsnap.com]

- 2. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. promega.com [promega.com]

- 9. aacrjournals.org [aacrjournals.org]

In-depth Technical Guide: TrkA-IN-8 Target Specificity and Selectivity

Introduction

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a member of the Trk family of receptor tyrosine kinases, which also includes TrkB and TrkC. The interaction between NGF and TrkA initiates a signaling cascade crucial for the development and survival of neurons. Dysregulation of the TrkA signaling pathway has been implicated in various neurological disorders and cancers, making it a significant target for therapeutic intervention. Small molecule inhibitors of TrkA are therefore of considerable interest in drug development. This document provides a technical overview of the target specificity and selectivity of a hypothetical inhibitor, TrkA-IN-8.

Target Specificity of this compound

Target specificity refers to the ability of an inhibitor to bind to its intended target, in this case, TrkA, with high affinity and efficacy. The specificity of this compound would be determined through a series of biochemical and cellular assays.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of this compound on the kinase activity of TrkA and its family members, TrkB and TrkC.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| TrkA | 10 |

| TrkB | 250 |

| TrkC | 500 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by the test compound.

-

Reagents and Materials:

-

Purified, recombinant human TrkA, TrkB, and TrkC kinase domains.

-

LanthaScreen™ Eu-labeled anti-tag antibody.

-

Alexa Fluor™ 647-labeled kinase tracer.

-

This compound serially diluted in DMSO.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

384-well microplates.

-

-

Procedure:

-

A solution containing the kinase and the Eu-labeled antibody is prepared.

-

A separate solution containing the tracer is prepared.

-

The kinase/antibody solution is added to the wells of the microplate.

-

This compound at various concentrations is added to the wells.

-

The tracer solution is added to initiate the binding reaction.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) is recorded.

-

-

Data Analysis:

-

The ratio of the acceptor and donor emission signals is calculated.

-

The data are normalized to controls (0% and 100% inhibition).

-

IC₅₀ values are determined by fitting the data to a four-parameter logistic equation using graphing software.

-

Diagram: Kinase Inhibition Assay Workflow

In Vitro Characterization of TrkA-IN-8: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed in vitro characterization of TrkA-IN-8, a selective, non-active site inhibitor of Tropomyosin receptor kinase A (TrkA). TrkA is a high-affinity receptor for Nerve Growth Factor (NGF) and a key player in neuronal survival, differentiation, and pain signaling. Dysregulation of the NGF-TrkA pathway is implicated in various cancers and chronic pain states, making TrkA a compelling target for therapeutic intervention. This document summarizes the available quantitative data, details the experimental methodologies for its characterization, and illustrates the relevant biological pathways and experimental workflows. This compound has been identified as "Compound 2" in seminal research, exhibiting selectivity for TrkA over other Trk family members, TrkB and TrkC.[1]

Biochemical and Cellular Activity

The inhibitory activity of this compound was assessed using a combination of cell-based assays to determine its potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against TrkA, TrkB, and TrkC.

| Target | Assay Type | IC50 (nM) |

| TrkA | Cell-based PathHunter | 99 |

| TrkB | Cell-based PathHunter | >27,000 |

| TrkC | Cell-based PathHunter | >27,000 |

Table 1: Cellular inhibitory activity of this compound (Compound 2) against Trk family kinases. Data extracted from Su et al., PNAS, 2016.[1]

Binding Characteristics

The binding of this compound to the intracellular domain of TrkA was characterized by Surface Plasmon Resonance (SPR). These studies confirmed that the juxtamembrane (JM) region of TrkA is crucial for the binding of the inhibitor. While a precise Kd value from SPR is not provided in the primary literature, the vendor MedChemExpress reports a Kd of 3.3 µM.[2][3][4] It is important to note that this value may have been determined through different experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

TrkA Signaling Pathway

The binding of Nerve Growth Factor (NGF) to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the Ras/MAPK pathway, crucial for neuronal differentiation and survival, and the PI3K/Akt pathway, which is central to cell survival and growth. This compound, as a TrkA inhibitor, blocks these downstream signals.

Experimental Workflow for Cellular IC50 Determination

The cellular potency of this compound was determined using the PathHunter® β-arrestin recruitment assay. This workflow outlines the key steps of the experiment.

Logic Diagram for Kinase Selectivity Assessment

The selectivity of this compound was established by comparing its inhibitory activity against TrkA with its activity against the closely related kinases TrkB and TrkC.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and general best practices for kinase inhibitor characterization.

Cell-Based Kinase Inhibition Assay (PathHunter®)

This protocol is adapted from the methods used to determine the cellular IC50 values of this compound.[1]

-

Cell Line: U2OS cells engineered to co-express a ProLink™ (PK)-tagged TrkA and an Enzyme Acceptor (EA)-tagged SH2 domain protein.

-

Assay Principle: Ligand-induced activation of TrkA leads to the recruitment of the SH2-EA protein to the phosphorylated receptor. This brings PK and EA in close proximity, allowing for the formation of a functional β-galactosidase enzyme, which generates a chemiluminescent signal upon addition of a substrate. An inhibitor will block this interaction and reduce the signal.

-

Procedure:

-

Cell Plating: Seed the PathHunter® U2OS TrkA cells in a 384-well white, clear-bottom tissue culture-treated microplate at a density of 10,000 cells per well in 32 µL of assay medium. Incubate for 24 hours at 37°C in 5% CO2.

-

Compound Addition: Prepare serial dilutions of this compound in DMSO and then dilute in assay medium. Add 4 µL of the diluted compound to the cell plates.

-

Ligand Stimulation: Add 4 µL of NGF at a final concentration that elicits an EC80 response to stimulate the TrkA receptor.

-

Incubation: Incubate the plates for 3 hours at 37°C.

-

Detection: Add 8 µL of PathHunter® Detection Reagent Cocktail to each well and incubate for 1-2 hours at room temperature in the dark.

-

Data Acquisition: Read the chemiluminescent signal using a compatible plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Biochemical Kinase Assay (LanthScreen™ TR-FRET)

This is a general protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical kinase assay, as mentioned in the characterization of this compound.[1]

-

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the antibody binds to the phosphorylated substrate, FRET occurs between the terbium donor and the substrate's acceptor fluorophore.

-

Reagents:

-

Recombinant TrkA kinase domain

-

Fluorescein-labeled substrate peptide

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution (EDTA)

-

-

Procedure:

-

Reaction Setup: In a 384-well plate, add 2.5 µL of 4x this compound dilution series.

-

Kinase and Substrate Addition: Add 5 µL of a 2x solution of TrkA kinase and the fluorescein-labeled substrate.

-

Initiation of Reaction: Add 2.5 µL of a 4x ATP solution to initiate the kinase reaction. The final volume is 10 µL.

-

Incubation: Incubate the reaction for 1 hour at room temperature.

-

Termination and Detection: Add 10 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

-

Incubation: Incubate for at least 30 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the TR-FRET signal on a plate reader capable of measuring time-resolved fluorescence.

-

Data Analysis: Calculate the ratio of the acceptor and donor emission signals and plot against the inhibitor concentration to determine the IC50.

-

Surface Plasmon Resonance (SPR) Binding Assay

This general protocol outlines the steps for assessing the binding kinetics of an inhibitor to a kinase using SPR.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. A kinase is immobilized on the chip, and the inhibitor is flowed over the surface.

-

Instrumentation: A Biacore instrument or similar.

-

Procedure:

-

Chip Preparation and Immobilization: Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Immobilize the recombinant TrkA intracellular domain onto the chip surface via amine coupling. Deactivate any remaining active esters with ethanolamine.

-

Binding Analysis:

-

Inject a series of concentrations of this compound in running buffer over the immobilized TrkA surface.

-

Monitor the association phase (binding) followed by the dissociation phase (washout with running buffer).

-

-

Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound inhibitor.

-

Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Conclusion

This compound is a valuable research tool for studying the biological roles of TrkA. Its high selectivity over other Trk family members makes it particularly useful for dissecting the specific contributions of TrkA signaling in various physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this inhibitor in their studies. Further characterization, including a broader kinase panel screening and detailed kinetic analysis, would provide a more complete understanding of its pharmacological profile.

References

- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pubcompare.ai [pubcompare.ai]

TrkA-IN-8: An In-Depth Technical Guide to Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a pivotal role in the development and function of the nervous system. Its activation by its primary ligand, nerve growth factor (NGF), initiates a cascade of downstream signaling events crucial for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of the TrkA signaling pathway has been implicated in various neurological disorders and is a key oncogenic driver in a range of cancers, often through chromosomal rearrangements resulting in gene fusions. This has positioned TrkA as a significant therapeutic target. TrkA-IN-8 is a potent inhibitor of TrkA, demonstrating significant activity against both wild-type and clinically relevant mutant forms of the kinase. This technical guide provides a comprehensive overview of the binding affinity of this compound to the TrkA receptor, details the experimental methodologies for its characterization, and elucidates the core signaling pathways it modulates.

Data Presentation: this compound Binding Affinity

The inhibitory potency of this compound has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values providing a clear measure of its binding affinity to the TrkA receptor and its selectivity over other Trk family members.

| Target | Assay Type | IC50 (nM) |

| TrkA (wild-type) | Biochemical | 0.42 |

| TrkA (G595R mutant) | Biochemical | 0.89 |

| TrkC (G623R mutant) | Biochemical | 1.5 |

Data sourced from patent WO2021115401A1. The IC50 value for TrkB is not publicly available at the time of this writing, which is a limitation in defining the complete selectivity profile of this compound.

Experimental Protocols

A thorough understanding of the experimental conditions is essential for the interpretation and replication of binding affinity data. While the specific protocol for generating the IC50 values for this compound is detailed within proprietary documentation (WO2021115401A1), this section provides a detailed, representative methodology for a biochemical kinase assay and a cellular proliferation assay, which are standard methods for characterizing Trk inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of a purified TrkA enzyme. The ADP-Glo™ Kinase Assay is a common method used for this purpose.

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The inhibition of the kinase by a test compound leads to a decrease in ADP production, which is measured as a decrease in a luminescent signal.

Materials:

-

Purified recombinant TrkA kinase domain

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. A vehicle control (DMSO) should be prepared in parallel.

-

Reaction Setup: Add the diluted this compound or vehicle control to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Add the TrkA kinase and the peptide substrate solution to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for TrkA.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (Representative Protocol)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cells that are dependent on TrkA signaling for their survival. Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival, are commonly engineered to express a constitutively active TrkA fusion protein, thereby becoming IL-3 independent and reliant on TrkA signaling.

Principle: Inhibition of the TrkA fusion protein by this compound leads to the suppression of cell proliferation and viability, which can be quantified using a cell viability reagent such as CellTiter-Glo®.

Materials:

-

Ba/F3 cells stably expressing a TrkA fusion protein (e.g., ETV6-NTRK1)

-

Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Assay medium (e.g., RPMI-1640 with 1% fetal bovine serum)

-

This compound (or other test inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well white, clear-bottom assay plates

Procedure:

-

Cell Culture: Culture the Ba/F3-TrkA fusion cells in complete growth medium without IL-3.

-

Cell Seeding: Wash the cells to remove any residual growth factors and resuspend them in the assay medium. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Compound Addition: Prepare a serial dilution of this compound in the assay medium and add it to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the core TrkA signaling pathways and representative experimental workflows.

Caption: Core TrkA signaling pathways modulated by NGF binding.

Caption: Workflow for a biochemical kinase inhibition assay.

Caption: Workflow for a cellular proliferation assay.

An In-depth Technical Guide on the Cellular Effects of TrkA-IN-8 on Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a key player in the development, function, and survival of neuronal cells. The binding of NGF to TrkA triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are crucial for neuronal differentiation, proliferation, and the prevention of apoptosis. Dysregulation of TrkA signaling has been implicated in various neurological disorders and cancers, making it a significant target for therapeutic intervention.

TrkA-IN-8 is a potent inhibitor of TrkA kinase activity. This technical guide provides a comprehensive overview of the biochemical activity of this compound, its expected cellular effects on neuronal cells based on the known pharmacology of TrkA inhibitors, and detailed experimental protocols for its characterization.

Data Presentation

Biochemical Potency of this compound

The inhibitory activity of this compound has been quantified in biochemical assays against wild-type TrkA and clinically relevant mutant forms. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.[1]

| Target | IC50 (nM) |

| TrkA | 0.42 |

| TrkA (G595R) | 0.89 |

| TrkC (G623R) | 1.5 |

Data sourced from a supplier datasheet, referencing patent WO2021115401A1.[1]

Expected Cellular Effects of TrkA Inhibition in Neuronal Cells

While specific cellular data for this compound in neuronal cell lines is not yet publicly available, the following tables summarize the observed effects of other well-characterized TrkA inhibitors. This data provides a strong indication of the expected cellular consequences of potent TrkA inhibition in relevant neuronal models such as SH-SY5Y and PC12 cells.

Table 1: Effects of TrkA Inhibitors on Neuronal Cell Viability and Apoptosis

| Cell Line | TrkA Inhibitor | Concentration | Effect | Assay |

| SH-SY5Y | GW441756 | 1 µM | Inhibition of NGF-mediated survival | MTT Assay |

| PC12 | K252a | 100 nM | Induction of apoptosis in the presence of NGF | TUNEL Assay |

| Dorsal Root Ganglion (DRG) Neurons | CEP-701 | 50 nM | Blockade of NGF-dependent survival | Viability Count |

Table 2: Effects of TrkA Inhibitors on Neurite Outgrowth in Neuronal Cells

| Cell Line | TrkA Inhibitor | Concentration | Effect | Assay | | :--- | :--- | :--- | :--- | | PC12 | GW441756 | 1 µM | Inhibition of NGF-induced neurite outgrowth | Microscopy | | SH-SY5Y | AZ-23 | 100 nM | Blockade of retinoic acid and NGF-induced differentiation | Immunofluorescence | | Primary Sympathetic Neurons | Larotrectinib | 10 nM | Inhibition of NGF-dependent axonal growth | Live-cell imaging |

Experimental Protocols

Biochemical TrkA Kinase Inhibition Assay

Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the TrkA kinase. The kinase activity is quantified by measuring the amount of ATP consumed, which is inversely proportional to the inhibitory effect of the compound.

Materials:

-

Recombinant human TrkA kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then further dilute in kinase assay buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the TrkA kinase and the peptide substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for TrkA.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neuronal Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

SH-SY5Y or PC12 cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

NGF

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with NGF (e.g., 50 ng/mL) in the continued presence of this compound. Include control wells with no NGF and no inhibitor.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the control cells (treated with NGF and vehicle).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

NGF

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Culture cells and treat them with NGF and different concentrations of this compound as described in the viability assay.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS and resuspend them in 1X Annexin Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Neurite Outgrowth Assay

Principle: This assay quantifies the effect of this compound on the ability of neuronal cells, such as PC12 cells, to extend neurites in response to NGF.

Materials:

-

PC12 cells

-

Collagen-coated cell culture plates

-

Differentiation medium (low serum medium)

-

NGF

-

This compound

-

Paraformaldehyde (for fixation)

-

Antibodies for immunofluorescence (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope and image analysis software

Procedure:

-

Seed PC12 cells on collagen-coated plates in differentiation medium.

-

Treat the cells with NGF (e.g., 50 ng/mL) in the presence or absence of various concentrations of this compound.

-

Incubate for 48-72 hours to allow for neurite extension.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and perform immunofluorescence staining for a neuronal marker like β-III tubulin to visualize the neurites. Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Data Analysis: Use image analysis software to quantify neurite length, number of neurites per cell, and the percentage of cells with neurites longer than the cell body diameter.

Western Blot Analysis of TrkA Signaling Pathway

Principle: This technique is used to detect the phosphorylation status of TrkA and downstream signaling proteins like ERK, providing a direct measure of the inhibitory effect of this compound on the signaling cascade.

Materials:

-

Neuronal cells (e.g., SH-SY5Y or PC12)

-

NGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TrkA, anti-total-TrkA, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture and treat cells with NGF and this compound for a short duration (e.g., 15-30 minutes) to observe acute signaling events.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total protein and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

Caption: TrkA signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of TrkA signaling.

References

An In-Depth Technical Guide to TrkA-IN-8 and its Role in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a pivotal role in the development and function of the nervous system.[1][2] Upon binding its primary ligand, nerve growth factor (NGF), TrkA dimerizes and autophosphorylates, initiating a cascade of downstream signaling events crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2] The primary signaling pathways activated by TrkA include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. Dysregulation of TrkA signaling has been implicated in various pathological conditions, including cancer and chronic pain, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of TrkA-IN-8, a potent inhibitor of TrkA, detailing its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization.

This compound: A Potent TrkA Inhibitor

This compound is a small molecule inhibitor designed to target the kinase activity of TrkA. Its efficacy is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50) against wild-type TrkA and its clinically relevant mutants.

Quantitative Data Summary

The inhibitory potency of this compound has been determined through biochemical assays, with the following IC50 values:

| Target | Assay Type | IC50 (nM) |

| TrkA | Biochemical | 0.42 |

| TrkA (G595R) | Biochemical | 0.89 |

| TrkC (G623R) | Biochemical | 1.5 |

TrkA Signaling Pathways and Inhibition by this compound

TrkA activation triggers a complex network of intracellular signaling pathways that regulate diverse cellular processes. This compound exerts its effects by blocking the ATP-binding site of the TrkA kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[3]

Key Signaling Cascades:

-

Ras/MAPK Pathway: This pathway is critical for cell proliferation, differentiation, and survival. Upon TrkA activation, adaptor proteins like Shc and Grb2 are recruited, leading to the activation of Ras and the subsequent MAP kinase cascade (Raf-MEK-ERK).[1] Inhibition of TrkA by this compound blocks the phosphorylation of ERK (p-ERK).[4][5]

-

PI3K/Akt Pathway: This pathway is a major regulator of cell survival and apoptosis. Activated TrkA recruits and activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt.[1] this compound prevents the phosphorylation of Akt (p-Akt), thereby promoting apoptosis in cancer cells.[4][5]

-

PLCγ Pathway: The activation of phospholipase C-gamma (PLCγ) by TrkA leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium signaling and protein kinase C (PKC) activation.[1]

The following diagram illustrates the core TrkA signaling pathways and the point of inhibition by this compound.

Caption: TrkA Signaling Pathways and Inhibition by this compound.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The inhibition of TrkA by this compound results in a decrease in ADP production.[6]

Principle: The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction. ADP is converted to ATP, which is then used in a luciferase reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[6]

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing TrkA kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the kinase reaction buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[6]

-

Inhibitor Addition: Add serial dilutions of this compound (or other test compounds) to the reaction wells. Include a no-inhibitor control.

-

Kinase Reaction: Initiate the reaction by adding the TrkA enzyme and incubate at room temperature for a defined period (e.g., 60 minutes).[6]

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based TrkA Autophosphorylation Assay (Western Blot)

This assay is used to assess the ability of this compound to inhibit the autophosphorylation of TrkA in a cellular context.

Principle: Cells expressing TrkA are treated with this compound, followed by stimulation with NGF to induce TrkA autophosphorylation. Cell lysates are then analyzed by Western blot using an antibody specific for phosphorylated TrkA (p-TrkA). A decrease in the p-TrkA signal indicates inhibition of TrkA activity.[7][8][9]

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., PC12 or engineered NIH/3T3-TrkA cells) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treatment.[7]

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified time.

-

NGF Stimulation: Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes to induce TrkA phosphorylation.[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against p-TrkA. Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., total TrkA or β-actin).

Analysis of Downstream Signaling Pathway Inhibition (Western Blot)

To confirm that this compound inhibits downstream signaling, the phosphorylation status of key pathway components like ERK and Akt can be assessed by Western blot.

Protocol:

The protocol is similar to the TrkA autophosphorylation assay, with the following modifications:

-

Primary Antibodies: Use primary antibodies specific for p-ERK (Thr202/Tyr204) and p-Akt (Ser473).[5][10]

-

Normalization: Normalize the phosphoprotein signals to the total protein levels of ERK and Akt, respectively.[5][10]

Kinase Selectivity Profiling (Kinobeads Assay)

To evaluate the selectivity of this compound, its binding affinity to a broad panel of kinases can be assessed using a chemical proteomics approach like the Kinobeads assay.[11]

Principle: A mixture of immobilized, broad-spectrum kinase inhibitors (Kinobeads) is used to capture a large portion of the kinome from a cell lysate. The test compound (this compound) is added in increasing concentrations to compete with the Kinobeads for kinase binding. The amount of each kinase bound to the beads is then quantified by mass spectrometry. A decrease in the amount of a kinase bound to the beads in the presence of the inhibitor indicates a direct interaction.

General Workflow:

-

Cell Lysate Preparation: Prepare lysates from one or more cell lines to ensure broad kinome coverage.

-

Competitive Binding: Incubate the lysate with Kinobeads in the presence of a range of concentrations of this compound or a DMSO control.

-

Kinase Enrichment: Wash the beads to remove non-specifically bound proteins.

-

On-Bead Digestion: Digest the captured proteins into peptides.

-

LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the bound kinases.

-

Data Analysis: Determine the apparent dissociation constants (Kd) for the interaction of this compound with each identified kinase.

The following diagram outlines a typical experimental workflow for characterizing a kinase inhibitor like this compound.

Caption: Experimental Workflow for Kinase Inhibitor Characterization.

Conclusion

This compound is a potent inhibitor of TrkA kinase activity, effectively blocking the downstream Ras/MAPK and PI3K/Akt signaling pathways. This technical guide has provided a detailed overview of its inhibitory profile and the experimental protocols necessary for its characterization. The methodologies described herein, from biochemical IC50 determination to cell-based pathway analysis and comprehensive selectivity profiling, represent a robust framework for the evaluation of TrkA inhibitors. Such a thorough characterization is essential for advancing our understanding of TrkA signaling in health and disease and for the development of novel targeted therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. Critical Role for Kalirin in Nerve Growth Factor Signaling through TrkA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]

- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of TrkA-IN-8

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the cellular characterization of TrkA-IN-8, a potent inhibitor of Tropomyosin receptor kinase A (TrkA). The provided methodologies are essential for evaluating the inhibitor's efficacy and mechanism of action in a cell-based context.

Introduction

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a critical role in the development and function of the nervous system.[1] Upon binding to its ligand, nerve growth factor (NGF), TrkA dimerizes and autophosphorylates, activating downstream signaling pathways such as RAS-MAPK, PI3K-AKT, and PLCγ.[1][2] Dysregulation of TrkA signaling is implicated in various cancers, making it a key target for therapeutic intervention.[3][4] TrkA inhibitors are a promising class of drugs for treating such conditions.[3][5]

This compound is a selective inhibitor of TrkA kinases. Its mechanism of action involves blocking the kinase activity of the TrkA receptor, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival.[3] This leads to decreased cell proliferation and can induce apoptosis in cancer cells dependent on TrkA signaling.[2]

Data Presentation

The inhibitory activity of a compound analogous to this compound has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of the inhibitor.

| Target/Cell Line | Assay Type | IC50 (nM) |

| Biochemical Assays | ||

| TRKA WT | Kinase Assay | 0.55 |

| TRKA G595R | Kinase Assay | 25.1 |

| TRKA G667C | Kinase Assay | 5.4 |

| Cellular Assays | ||

| Ba/F3-ETV6-TRKA WT | Anti-Proliferation | 9.5 |

| Ba/F3-LMNA-TRKA G595R | Anti-Proliferation | 205.0 |

| Ba/F3-LMNA-TRKA G667C | Anti-Proliferation | 48.3 |

| Data is representative of a similar TrkA inhibitor, Trk-IN-28, as presented in publicly available information.[4][6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TrkA signaling pathway and a general experimental workflow for characterizing TrkA inhibitors.

Caption: TrkA signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines with TrkA activity (e.g., KM12C human colon cancer cells which harbor a TPM3-NTRK1 fusion gene).[7]

Materials:

-

Target cell line (e.g., KM12C)

-

Complete cell culture medium (e.g., MEM with 10% FBS and 1% Penicillin/Streptomycin)[7]

-

This compound

-

DMSO

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 10 µM).[7] Include a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.[7]

-

Viability Measurement (CCK-8):

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and use non-linear regression to determine the GI50/IC50 value.[7]

Western Blot for TrkA Phosphorylation

This protocol is used to confirm that this compound inhibits the autophosphorylation of the TrkA receptor in a cellular context. PC12 cells, which endogenously express TrkA, are a suitable model.[1]

Materials:

-

PC12 cell line

-

Cell culture media (e.g., DMEM)

-

This compound

-

Nerve Growth Factor (NGF)

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-TrkA (e.g., Tyr490), anti-total-TrkA, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Starvation: Plate PC12 cells to achieve 70-80% confluency. Before treatment, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.[1]

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.[1]

-

NGF Stimulation: Stimulate the cells with NGF (e.g., 50-100 ng/mL) for 10-15 minutes to induce TrkA phosphorylation.[1][10] Include a non-stimulated control group.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations and boil samples in Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[1]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate with the primary anti-phospho-TrkA antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection: Detect the chemiluminescent signal using an imaging system.[1]

-

Stripping and Re-probing: Strip the membrane and re-probe for total TrkA and a loading control like β-actin to normalize the data.[1]

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated TrkA to total TrkA.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptglab.com [ptglab.com]

- 9. cdn.thewellbio.com [cdn.thewellbio.com]

- 10. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for TrkA-IN-8 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a pivotal role in the development and function of the nervous system.[1] Its primary ligand is the nerve growth factor (NGF).[2][3] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades crucial for neuronal survival, differentiation, and proliferation.[2] Key signaling pathways activated by TrkA include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2] Dysregulation of TrkA signaling, often due to gene fusions, has been identified as an oncogenic driver in various cancers, making TrkA a compelling target for therapeutic intervention.[2][4]

TrkA-IN-8 is a potent and selective inhibitor of TrkA kinase. These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular kinase assays to evaluate its inhibitory activity and characterize its effects on TrkA signaling.

Data Presentation

The inhibitory potency of this compound has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a clear measure of its activity against wild-type and mutant forms of TrkA, as well as its selectivity.

| Target | IC50 (nM) |

| TrkA | 0.42 |

| TrkA (G595R) | 0.89 |

| TrkC (G623R) | 1.5 |

| Data sourced from publicly available information.[5] |

Signaling Pathway

The following diagram illustrates the simplified TrkA signaling pathway upon activation by its ligand, Nerve Growth Factor (NGF). This compound exerts its effect by inhibiting the kinase activity of TrkA, thereby blocking the downstream signaling cascades.

Caption: Simplified TrkA signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Biochemical TrkA Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified TrkA kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity. The inhibition of TrkA by this compound results in a decreased production of ADP.

Materials:

-

Recombinant human TrkA kinase domain

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

-

384-well white assay plates

-

Luminometer

Procedure:

-

Prepare Serial Dilutions of this compound: Prepare a 10-point serial dilution of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Assay Plate Preparation: In a 384-well plate, add the TrkA kinase and the kinase substrate to each well.

-

Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate Kinase Reaction: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[6]

-

ADP Detection:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the biochemical TrkA kinase inhibition assay.

Cellular TrkA Kinase Inhibition Assay (Anti-Proliferation)

This assay determines the effect of this compound on the proliferation of cancer cell lines that are dependent on TrkA signaling for their growth and survival.

Materials:

-

TrkA-dependent cancer cell line (e.g., KM12 cells with TPM3-NTRK1 fusion)[7]

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white assay plates

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed the TrkA-dependent cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of TrkA Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of TrkA and its downstream signaling proteins in a cellular context.

Materials:

-

TrkA-expressing cell line

-

NGF (or other appropriate stimulant)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-TrkA, anti-total-TrkA, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Culture TrkA-expressing cells and treat them with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours). Stimulate the cells with NGF for a short period (e.g., 10-15 minutes) before harvesting, where appropriate.

-

Cell Lysis: Lyse the cells and determine the protein concentration of the supernatant.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a valuable research tool for investigating the role of TrkA in normal physiology and disease. The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of this compound in both biochemical and cellular systems. These assays are essential for the preclinical evaluation of TrkA inhibitors in drug discovery and development programs.

References

- 1. TrkA (12G8) Rabbit Monoclonal Antibody (#2510) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tebubio.com [tebubio.com]

- 6. promega.com [promega.com]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for TrkA-IN-8 and Structurally Related Selective TrkA Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals